1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide
Description
This compound features a 1,3,5-trimethylpyrazole core linked via a carboxamide group to a pyridine ring substituted at the 5-position with a 2-oxopyrrolidin-1-yl moiety. The methyl groups on the pyrazole may increase lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-16(12(2)21(3)20-11)17(24)19-9-13-7-14(10-18-8-13)22-6-4-5-15(22)23/h7-8,10H,4-6,9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNIFWUNNEZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Target Compound : The pyrrolidone group and carboxamide linker distinguish it from benzimidazole () and pyrazole-carbothioamide derivatives (). The meta-substituted pyridine may optimize steric compatibility with target proteins.
- : Carbothioamide derivatives replace oxygen with sulfur, reducing hydrogen-bonding capacity but increasing electron density, which may improve antitubercular activity .
Physicochemical Properties and Solubility Profiles
- Target Compound : The pyrrolidone group likely enhances aqueous solubility due to its polar lactam ring, while the 1,3,5-trimethylpyrazole core increases logP (~2.5–3.5 estimated).
- Compound : The fluorophenyl group elevates logP (~3.8), but crystal packing via O–H⋯O/N hydrogen bonds and π-π stacking may reduce solubility .
- Compounds : Carbothioamides exhibit lower solubility than carboxamides due to reduced polarity, though nitro groups enhance crystallinity .
Mechanistic Insights :
- The carboxamide in the target compound may form critical hydrogen bonds with kinase ATP-binding pockets, akin to pyrazole-based kinase inhibitors like crizotinib.
- ’s nitro group confers antibacterial activity via oxidative stress induction, but metabolic instability (e.g., nitro reduction) limits efficacy .
Molecular Interactions and Binding Mechanisms
- Target Compound : The pyrrolidone’s carbonyl group may act as a hydrogen-bond acceptor, while the pyridine’s nitrogen coordinates with metal ions (e.g., Mg²⁺ in kinases). Methyl groups on pyrazole could occupy hydrophobic pockets.
- : π-π interactions between benzimidazole and pyridine/fluorophenyl rings stabilize crystal packing, which may mirror target-binding interactions .
- : Carbothioamide’s sulfur participates in weaker CH/π interactions, reducing target affinity compared to carboxamides .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazole core. Key steps include:
- Nucleophilic substitution for introducing the pyridinylmethyl group (e.g., using K₂CO₃ in DMF at room temperature to facilitate alkylation) .
- Condensation reactions to attach the 2-oxopyrrolidin-1-yl moiety, requiring precise pH and temperature control (e.g., 50–80°C in anhydrous solvents) .
- Carboxamide formation via coupling agents like EDCI/HOBt in dichloromethane . Yield optimization often requires monitoring via TLC and purification by column chromatography .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl groups on the pyrazole (δ ~2.3–2.6 ppm) and the carboxamide proton (δ ~8.1 ppm) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 386.198) .
- X-ray crystallography (if crystals are obtainable) to resolve the 3D arrangement of the pyridine-pyrrolidone substituents .
Q. How do substituents on the pyridine and pyrrolidone rings influence solubility and reactivity?
- The 2-oxopyrrolidin-1-yl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its lactam structure .
- Methyl groups on the pyrazole increase steric hindrance, slowing nucleophilic attacks but improving metabolic stability .
- The pyridinylmethyl linker facilitates π-π stacking interactions, critical for binding studies .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies may arise from:
- Metabolic instability : The pyrrolidone ring may undergo hydrolysis in vivo, necessitating prodrug modifications .
- Bioavailability challenges : Use pharmacokinetic studies (e.g., plasma protein binding assays) to assess absorption barriers .
- Dose optimization : Adjust in vivo dosing regimens based on in vitro IC₅₀ values (e.g., scaling by 10–100× to account for tissue penetration) .
Q. How can computational modeling guide the design of analogs with improved target affinity?
- Molecular docking : Screen against targets like kinase domains using software (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
- QSAR studies : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with inhibitory activity .
- MD simulations : Assess conformational flexibility of the pyrrolidone ring in aqueous vs. lipid environments .
Q. What experimental controls are essential for validating biological activity in enzyme inhibition assays?
- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) to benchmark IC₅₀ values .
- Solvent controls : Confirm DMSO concentrations ≤1% to avoid artifactual inhibition .
- Counter-screening : Test against off-target enzymes (e.g., phosphatases) to rule out nonspecific binding .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling?
- pH stability : The carboxamide group is prone to hydrolysis in acidic conditions (pH <4), requiring storage in neutral buffers .
- Thermal degradation : Long-term storage at −20°C in amber vials prevents decomposition (TGA data shows stability up to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
